Oscillamide Y is a cyclic peptide that belongs to the class of anabaenopeptins, which are secondary metabolites produced by cyanobacteria. This compound was first isolated from the cyanobacterium Oscillatoria agardhii and is recognized for its structural similarities to other anabaenopeptins, sharing a common cyclic peptide backbone but differing in specific amino acid residues. Oscillamide Y has garnered attention due to its potential biological activities, particularly as a serine protease inhibitor.
Oscillamide Y is classified under the broader category of anabaenopeptins, which are characterized by their cyclic structure and bioactive properties. The compound was identified in Oscillatoria agardhii NIES-610, a strain of cyanobacteria known for producing various bioactive peptides. This classification highlights its ecological role and potential applications in biotechnology and medicine.
The synthesis of Oscillamide Y has been achieved through solid-phase peptide synthesis (SPPS), which allows for the efficient construction of peptide chains on a solid support. The process involves several key steps:
Oscillamide Y possesses a unique cyclic structure characterized by a series of amino acid residues linked in a specific sequence. The detailed structure includes:
The molecular formula and mass have been elucidated through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its identity and structural integrity.
Oscillamide Y participates in various chemical reactions typical of cyclic peptides, including:
These reactions are crucial for understanding its stability and potential applications in therapeutic contexts.
The mechanism of action for Oscillamide Y primarily involves its role as an inhibitor of serine proteases. This inhibition occurs through:
Quantitative analyses have demonstrated significant inhibitory effects on various serine proteases, underscoring its potential as a therapeutic agent .
Relevant data regarding melting point, boiling point, and spectral characteristics can be obtained from analytical studies but are not extensively documented in available literature.
Oscillamide Y has several scientific uses, particularly in pharmacology and biochemistry:
The study of cyanobacterial metabolites accelerated significantly in the 1990s, driven by increasing recognition of their ecological roles and bioactivities. Early research focused on hepatotoxins (microcystins) and neurotoxins (anatoxins), but the discovery of diverse peptide classes like anabaenopeptins revealed broader chemical diversity. These cyclic hexapeptides, characterized by a conserved D-lysine residue and ureido-bonded exocyclic amino acid, emerged as a distinct structural family with protease-inhibiting properties. The renaming of cyanobacterial taxa (e.g., Oscillatoria to Planktothrix) complicated metabolite tracking, necessitating standardized nomenclature for bioactive peptides. By the late 1990s, over 55 condensed classes of cyanobacterial metabolites had been documented, with anabaenopeptins representing one of the most frequently detected groups in freshwater blooms due to their stability and persistence [1] [9].
Table 1: Key Milestones in Anabaenopeptin Research
Year | Discovery | Significance |
---|---|---|
1995 | Anabaenopeptins A/B from Anabaena flos-aquae | First structural characterization of the class [1] |
1997 | Oscillamide Y from Oscillatoria agardhii | Identified as synonym for Anabaenopeptin F, confirming structural conservation [2] [3] |
2015 | >124 structural variants reported | Highlighted extensive diversification via NRPS substrate flexibility [9] |
2024 | Dominance in multi-year lake monitoring | Confirmed ecological persistence at concentrations exceeding microcystins [5] |
Oscillamide Y was first isolated in 1997 from the filamentous cyanobacterium Oscillatoria agardhii (reclassified as Planktothrix) strain NIES-610. Japanese researchers Sano and Kaya employed a multi-step purification protocol:
Notably, Oscillamide Y was later recognized as identical to Anabaenopeptin F, confirming structural convergence across genera. Its discovery in NIES-610 was significant as this strain concurrently produced microcystins, demonstrating cyanobacteria’s capacity for synthesizing multiple peptide classes [3] [9].
Table 2: Molecular Characteristics of Oscillamide Y
Property | Specification |
---|---|
Molecular Formula | C₄₄H₅₆N₆O₈ |
Molecular Weight | 837.5 Da (monoisotopic) |
Ionization Mode | [M+H]⁺ at m/z 838 |
Key Structural Motifs | D-Lys², N-MeAla⁵, exocyclic Tyr¹ |
Diagnostic MS/MS Ions | m/z 784 (Tyr loss), m/z 589 (ring cleavage) |
Isolation methodologies for Oscillamide Y and related anabaenopeptins have evolved from labor-intensive bioassay-guided approaches to targeted metabolomic strategies:
Table 3: Comparison of Isolation and Detection Methods
Method | Throughput | Sensitivity | Key Applications | Limitations |
---|---|---|---|---|
SPE-HPLC-UV/Vis | Low | Moderate | Initial discovery (e.g., Oscillamide Y, 1997) | Co-elution issues; >4 steps [9] |
LC-MS/MS (Targeted) | High | High (ng/L) | Lake monitoring (e.g., Greifensee study) [5] | Requires reference standards |
GNPS Molecular Networking | Very High | Moderate | Untargeted bloom profiling [6] | False positives without NMR validation |
apn Gene Cluster PCR | Medium | N/A | Strain production potential [7] | Does not quantify metabolite |
Biosynthetic flexibility explains why Oscillamide Y occurs in diverse genera (Planktothrix, Microcystis, Nodularia): Its exocyclic Tyr¹ is activated by the ApnA A1-domain in NRPS complexes, which exhibits substrate promiscuity. Horizontal gene transfer of apn clusters further enables cross-taxonomic distribution [7] [9].
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: